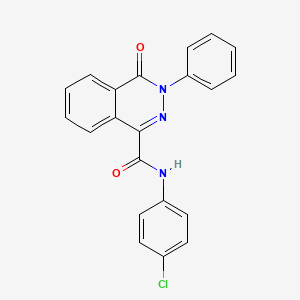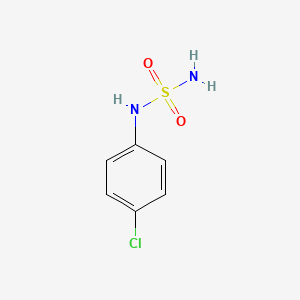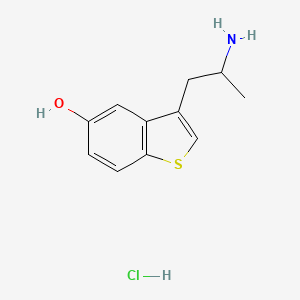
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide, also known as CPDC or phthalazinecarboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDC is a heterocyclic compound that contains a phthalazine ring and a carboxamide group.
科学的研究の応用
Radioligand Development for PET Imaging
N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has been explored in the development of radioligands for positron emission tomography (PET) imaging. A study synthesized derivatives of this compound as potential ligands for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain (Kil et al., 2014).
Antimicrobial Agents
The compound's derivatives have been investigated for their antimicrobial properties. For instance, a series of derivatives were synthesized and screened for in vitro antibacterial and antifungal activities against various microbes (Desai et al., 2011).
Polyamide and Polyimide Synthesis
The compound has been utilized in the synthesis of polyamides and polyimides, which are important in the production of high-performance materials. A study used a related compound as a monomer to synthesize polyamides and polyimides, which demonstrated excellent solubility and thermal stability (Yang & Lin, 1994).
Heat Resistant Resin Development
Derivatives of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide have been used to develop heat-resistant resins. A study synthesized soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups for this purpose (Yu et al., 2009).
Drug Component Synthesis
The compound has also been integrated into the design and synthesis of new drugs. For example, a study designed and synthesized new compounds containing biologically active segments, including β-lactam containing drugs and cyclic imides, using derivatives of the compound (Fadel & Al-Azzawi, 2021).
作用機序
Target of Action
The primary targets of N-(4-chlorophenyl)-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. This compound is structurally similar to other aromatic compounds that have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that aromatic compounds can interact with their targets in a variety of ways, including through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can in turn affect cellular processes.
Biochemical Pathways
Aromatic compounds are known to have diverse biological activities and can affect a wide range of biochemical pathways
Pharmacokinetics
A study on similar compounds suggests that they have good kinetic solubilities and are metabolically stable in vitro . These properties could potentially impact the bioavailability of the compound.
Result of Action
Aromatic compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For example, certain compounds can be degraded or transformed under specific environmental conditions, potentially affecting their efficacy
特性
IUPAC Name |
N-(4-chlorophenyl)-4-oxo-3-phenylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-14-10-12-15(13-11-14)23-20(26)19-17-8-4-5-9-18(17)21(27)25(24-19)16-6-2-1-3-7-16/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWCWHDHJBEYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)
![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)
![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)
![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)